Crystal Structure Planarity: 3,4'- vs 4,4'-Isomer
Single-crystal X-ray diffraction analysis reveals that 3,4'-dinitrobiphenyl adopts a nearly planar conformation with a torsion angle of -179(2)° between the two phenyl rings, deviating from planarity by less than 0.2 Å [1]. In contrast, the symmetrical 4,4'-dinitrobiphenyl has been reported to exhibit significant torsional twisting, with a dihedral angle between the two aromatic rings of approximately 33°, as determined by prior crystallographic studies [2]. This near-planarity in 3,4'-dinitrobiphenyl facilitates extended π-conjugation and influences solid-state packing governed by van der Waals interactions with the nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1].
| Evidence Dimension | Torsion angle between biphenyl rings |
|---|---|
| Target Compound Data | -179(2)° (nearly planar, deviation <0.2 Å) |
| Comparator Or Baseline | 4,4'-Dinitrobiphenyl: approximately 33° torsion angle |
| Quantified Difference | Difference of ~146° in torsion angle |
| Conditions | Single-crystal X-ray diffraction, room temperature |
Why This Matters
Molecular planarity dictates the compound's suitability for applications requiring extended π-conjugation or specific crystal packing motifs, making 3,4'-dinitrobiphenyl a superior choice for materials science applications where planar aromatic scaffolds are required.
- [1] Park, Y. et al. Crystal structure of 3,4'-dinitrobiphenyl. Korean Journal of Crystallography, 1992, 3(2), 79-82. View Source
- [2] van Niekerk, J.N.; Boonstra, E.G. Evidence from 4:4'-dinitrodiphenyl on the improbability of non-centrosymmetric crystals containing centrosymmetric molecules. Acta Crystallographica, 1956, 9, 805-806. View Source
